(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Catalog No.
S1923529
CAS No.
948595-04-8
M.F
C21H27N
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

CAS Number

948595-04-8

Product Name

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

IUPAC Name

(2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m1/s1

InChI Key

PHKHWUVAUXBNPC-HXUWFJFHSA-N

SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@H]2CCCN2)C3=CC(=CC(=C3)C)C)C

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with two 3,5-dimethylphenyl groups. Its chemical formula is C23H27NC_{23}H_{27}N and it has a molecular weight of approximately 335.47 g/mol. This compound is notable for its unique structural arrangement, which contributes to its distinct chemical and physical properties. The presence of the bulky 3,5-dimethylphenyl groups enhances steric hindrance, making this compound particularly interesting in the context of asymmetric synthesis and medicinal chemistry.

No safety information is currently available for (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine. As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable and reactive chemicals [].

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: It can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, yielding alcohols or amines.
  • Nucleophilic Substitution: The pyrrolidine ring can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the reaction conditions.

The biological activity of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is an area of ongoing research. Its interactions with various molecular targets such as enzymes and receptors suggest potential applications in drug discovery. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing neurotransmitter activity and potentially offering therapeutic effects against various conditions.

The synthesis of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves the reaction of (R)-pyrrolidine with 3,5-dimethylbenzyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases such as sodium hydride or potassium carbonate facilitating the nucleophilic substitution reaction. The reaction is monitored using thin-layer chromatography to ensure completion.

On an industrial scale, continuous flow processes can be utilized to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability, often employing techniques like column chromatography for purification.

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine has several applications across different fields:

  • Asymmetric Synthesis: It serves as a chiral ligand in various catalytic processes.
  • Medicinal Chemistry: Investigated for potential therapeutic properties including anti-inflammatory and analgesic effects.
  • Material Science: Used in the development of advanced materials and specialty chemicals due to its unique structural characteristics .

Studies on the interactions of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine with biological targets are crucial for understanding its mechanism of action. Research indicates that its chiral nature allows it to effectively bind to specific receptors and enzymes, modulating their activity. This interaction profile suggests its potential utility in designing drugs that target particular pathways within biological systems.

Several compounds share structural similarities with (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine:

  • (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: The enantiomer of (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine; while structurally similar, it exhibits different stereochemical properties.
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A related compound that features different functional groups and applications.
  • 3,5-Dimethylbenzylamine: A simpler derivative lacking the pyrrolidine ring but possessing similar aromatic characteristics.

Uniqueness

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine stands out due to its chiral configuration and the presence of two bulky 3,5-dimethylphenyl groups. This unique arrangement imparts specific steric and electronic properties that influence its reactivity and selectivity in

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Dates

Modify: 2023-08-16

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